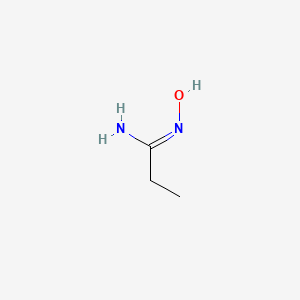

N-Hydroxypropionamidine

説明

Contextualizing Amidoximes within Organic Chemistry and Chemical Biology

Amidoximes are a class of organic compounds characterized by the presence of both a hydroxyimino and an amino group attached to the same carbon atom. nih.gov This unique arrangement of functional groups endows amidoximes with a rich and versatile chemistry. nih.gov They are often considered bioisosteres of carboxylic acids, meaning they can be used to replace carboxylic acid groups in drug candidates to improve their properties. nih.gov

In organic chemistry, amidoximes serve as valuable building blocks for the synthesis of various heterocyclic compounds. nih.gov Their ability to undergo a range of chemical reactions, including N-alkylation and N-acylation, makes them versatile synthons. mdpi.comnih.gov Furthermore, the amidoxime (B1450833) functional group, -C(NH2)=NOH, is pivotal in coordination chemistry, material science, and pharmaceutical chemistry. researchgate.netmdpi.com

From a chemical biology perspective, amidoximes have garnered significant attention for their diverse biological activities. These activities include antituberculotic, antibacterial, antiviral, and anti-inflammatory properties. nih.gov A key aspect of their biological function is their ability to act as nitric oxide (NO) donors. nih.govresearchgate.net In the body, amidoximes can be oxidized to release NO, a crucial signaling molecule involved in processes like blood pressure regulation and vasodilation. researchgate.net This property has led to the development of amidoxime-containing compounds as potential therapeutic agents. nih.gov

Historical Perspectives on Amidoxime Research and Evolution of N-Hydroxypropionamidine Studies

The study of amidoximes dates back to the late 19th and early 20th centuries, with a significant review of their chemistry published as early as 1962. acs.org Initial research focused on their fundamental synthesis and reactivity. The most common method for preparing amidoximes involves the reaction of a nitrile with hydroxylamine (B1172632). nih.govmdpi.com

While early research laid the groundwork for understanding this class of compounds, the exploration of specific amidoximes like this compound for particular applications is a more recent development. The evolution of amidoxime research has been driven by the discovery of their important biological roles and their utility in various chemical applications. For instance, the realization that amidoximes could serve as prodrugs that are metabolized in the body to release active amidines spurred further investigation. nih.gov

The discovery of the mitochondrial amidoxime-reducing component (mARC), a human molybdoenzyme, shed light on the in vivo conversion of N-oxygenated compounds. researchgate.net This enzyme is crucial for the retroreduction of N-oxygenated products, a key step in the action of many amidoxime-based prodrugs. researchgate.net The growing understanding of these biological pathways has intensified the study of simpler amidoximes, including this compound, as model compounds and precursors for more complex drug candidates.

Significance of this compound as a Chemical Scaffold and Ligand Precursor

This compound, with its relatively simple structure, serves as a fundamental building block, or "scaffold," in the synthesis of more complex molecules. A chemical scaffold is a core structure upon which various functional groups can be added to create a library of related compounds. rsc.orgbiorxiv.orgnih.gov The use of novel scaffolds is a key strategy in medicinal chemistry to develop new drugs with improved properties. rsc.org A 2023 presentation highlighted the large-scale synthesis of this compound to facilitate the creation of oxadiazoles, a class of heterocyclic compounds with applications in medicinal chemistry. uwm.edu

Beyond its role as a synthetic scaffold, this compound is a significant precursor for ligands. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. rsc.org The amidoxime group is an excellent chelating agent for various metal ions. scispace.com This property is notably exploited in the extraction of uranium from seawater. stanford.edu Polymers functionalized with amidoxime groups have shown promise in capturing the uranyl ion ({UVI O2}2+) from this vast resource. mdpi.comstanford.edu While much of this research focuses on polymeric materials, the fundamental coordination chemistry is studied using small-molecule amidoximes like acetamidoxime (B1239325) and benzamidoxime. mdpi.com this compound, as a simple aliphatic amidoxime, provides a basic model for understanding these metal-ligand interactions.

The ability of this compound to be incorporated into larger molecules makes it a valuable precursor for creating ligands with tailored properties for specific applications, ranging from environmental remediation to the development of new therapeutic agents. google.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N'-hydroxypropanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZPCFQNZGINRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424857 | |

| Record name | N-Hydroxypropionamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29335-36-2 | |

| Record name | N-Hydroxypropionamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-hydroxypropanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Hydroxypropionamidine and Its Derivatives

Development of Scalable and Efficient Synthetic Routes for N-Hydroxypropionamidine

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including cost-effectiveness, safety, and environmental impact. For this compound, research into scalable synthesis is crucial, particularly for its application in forming oxadiazole-based therapeutics. arnoldgroup.org A scalable route must be operationally simple, high-yielding, and utilize readily available, inexpensive starting materials. ucsf.edu

A common laboratory method for synthesizing N-hydroxyamidines involves the reaction of a nitrile with hydroxylamine (B1172632). However, for this process to be scalable, optimization is key. This includes minimizing reaction steps, a concept known as telescoping, where multiple transformations are performed in a single reactor without isolating intermediates. ucsf.edu Furthermore, a scalable process prioritizes the use of safer, less toxic reagents and solvents and ensures that reactions are not dangerously exothermic, preventing runaway reactions. ucsf.edu The development of a large-scale synthesis for this compound is an acknowledged area of academic and industrial research, aimed at enabling its broader use in drug development and other applications. arnoldgroup.org

Targeted Synthesis of Substituted this compound Analogues

The functionalization of the this compound scaffold allows for the fine-tuning of its chemical and physical properties. By introducing various substituents, researchers can modulate factors such as reactivity, solubility, and binding affinity for specific targets.

The introduction of hydroxyl (-OH) and amino (-NH2) groups into the this compound structure can significantly alter its properties, such as its ability to coordinate with metal ions. sioc-journal.cn Theoretical studies using density functional theory (DFT) have investigated the structures and thermodynamic stabilities of several such derivatives, including N',3-dihydroxypropionamidine, 3-amino-N'-hydroxypropionamidine, N',2-dihydroxypropionamidine, and 2-amino-N'-hydroxypropionamidine. sioc-journal.cnsioc-journal.cn These studies provide a theoretical foundation for designing new ligands; for instance, it was found that the presence of hydrogen bonding in these substituted analogues enhances the stability of their resulting complexes. sioc-journal.cn

From a practical standpoint, the synthesis of amino-substituted derivatives often involves nucleophilic substitution reactions where a suitable leaving group on a precursor molecule is replaced by an amine. sciencepublishinggroup.commdpi.com Microwave-assisted amination is one modern technique used to prepare such compounds, offering high yields and shorter reaction times. chim.it

Interactive Table: Theoretically Studied Hydroxyl- and Amino-Substituted this compound Derivatives

| Compound Name | Formula | Key Feature | Reference |

| N',3-dihydroxypropionamidine | C3H8N2O2 | Hydroxyl group at the 3-position | sioc-journal.cn |

| 3-amino-N'-hydroxypropionamidine | C3H9N3O | Amino group at the 3-position | sioc-journal.cn |

| N',2-dihydroxypropionamidine | C3H8N2O2 | Hydroxyl group at the 2-position | sioc-journal.cn |

| 2-amino-N'-hydroxypropionamidine | C3H9N3O | Amino group at the 2-position | sioc-journal.cn |

The incorporation of halogen atoms (F, Cl, Br, I) or other functional groups can dramatically influence a molecule's biological and chemical characteristics. The synthesis of halogenated analogues can be achieved through various methods, including the treatment of precursor N-oxides with thionyl halides to introduce chlorine or bromine atoms onto aromatic rings, a method applicable to aryl-substituted amidine precursors. nih.gov Such halogenated compounds are often synthesized to explore their structure-activity relationships in medicinal chemistry. nih.gov

Other functional modifications can include alkylation or acylation. google.com For example, alkyl groups can be introduced at specific positions on the molecular backbone using reagents like methyl iodide or benzyl (B1604629) bromide, often in the presence of a base such as potassium carbonate. google.com Acylation to form amides is another common derivatization, which can be accomplished by reacting an amino-functionalized precursor with an acid chloride or by using standard peptide coupling reagents. google.com These modifications allow for the creation of a diverse library of compounds for various research applications.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, safer, and more efficient. Current time information in Bangalore, IN. In the synthesis of this compound and its parent class, amidoximes, several green approaches have been developed.

One significant advancement is the use of water as a solvent. An optimized method for synthesizing arylamidoximes involves reacting a nitrile with hydroxylamine hydrochloride in water with triethylamine (B128534) as a base. tandfonline.comtandfonline.com This process operates at room temperature, avoids hazardous organic solvents, and offers good yields, easier work-up, and short reaction times compared to conventional methods. tandfonline.comresearchgate.net

Interactive Table: Comparison of Reaction Conditions for Amidoxime (B1450833) Synthesis

| Base | Solvent | Temperature | Yield | Notes | Reference |

| Na2CO3 | Water | Reflux | 56% | Contaminated with amide side-product | tandfonline.com |

| K2CO3 | Water | Reflux | 58% | Contaminated with amide side-product | tandfonline.com |

| Triethylamine | Water | Room Temp | 81% | High yield, no amide detected | tandfonline.com |

| None | Methanol | Room Temp | 50% | Contaminated with amide side-product | tandfonline.com |

Microwave-assisted organic synthesis (MAOS) is another powerful green tool. rsc.org Microwave heating can dramatically reduce reaction times from hours to minutes and improve yields for the synthesis of nitrogen-containing heterocycles. chim.itrsc.org This technique is highly applicable to the synthesis of amidoxime precursors and their subsequent cyclization into other structures. scielo.brnih.gov

Biocatalysis represents a frontier in green synthesis, using enzymes or whole-cell systems to perform chemical transformations. rsc.org This approach offers high chemoselectivity under mild, aqueous conditions. nih.gov For instance, reductases from plant roots or yeast (Saccharomyces cerevisiae) have been used for the chemoselective reduction of amidoximes to amidines, a process that avoids the metal catalysts often required in traditional chemistry and meets the strict standards of the pharmaceutical industry. nih.gov The application of such biocatalytic methods could provide a sustainable pathway for producing this compound and its derivatives. mdpi.com

Chemical Reactivity and Derivatization Strategies of N Hydroxypropionamidine

Reactions Leading to Heterocyclic Compounds (e.g., Oxadiazoles)

N-Hydroxypropionamidine, as a member of the N-hydroxyamidine class of compounds, is a valuable precursor in the synthesis of various heterocyclic systems, most notably 1,2,4-oxadiazoles. These reactions leverage the nucleophilic character of the nitrogen and oxygen atoms in the N-hydroxyamidine moiety.

A prevalent method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of an N-hydroxyamidine with an acyl chloride. google.com This reaction typically proceeds in a biphasic system consisting of a water-immiscible organic solvent and an aqueous base at controlled, relatively low temperatures. google.com The N-hydroxyamidine can be dissolved in the organic solvent prior to the addition of the acyl chloride. google.com The resulting 3,5-disubstituted-1,2,4-oxadiazole can often be recovered as a precipitate from the aqueous layer after the removal of the organic solvent. google.com

Another synthetic route to 1,2,4-oxadiazoles involves the coupling of N-hydroxyamidines with carboxylic acids or their derivatives. For instance, the reaction with 3-substituted or 3,3-disubstituted glutaric anhydrides can yield β-substituted 1,2,4-oxadiazole (B8745197) butanoic acids. rjptonline.org Microwave-assisted synthesis has also been employed to facilitate the formation of the oxadiazole ring from amidoximes. rjptonline.org Furthermore, N-hydroxyamidines can react with α,β-alkynic aldehydes or ketones under basic conditions to form 1,2,4-oxadiazoles, a reaction that can be performed in a one-pot manner. researchgate.net

The versatility of N-hydroxyamidines in forming heterocyclic compounds extends to reactions with other reagents as well. For example, they can be coupled with N-hydroxysuccinimidoyl esters, followed by thermal cyclization to yield 1,2,4-oxadiazoles. rjptonline.org Additionally, a three-component condensation reaction involving hydroxylamines, nitriles, and diarylborinic acids can lead to the formation of 1,2,4,5-oxadiazaboroles, a class of boron-containing heterocycles. researchgate.net

Table 1: Selected Reactions of N-Hydroxyamidines Leading to Heterocyclic Compounds

| Reactant for N-Hydroxyamidine | Resulting Heterocycle | Reaction Conditions |

| Acyl Chloride | 3,5-Disubstituted-1,2,4-oxadiazole | Water-immiscible organic solvent, aqueous base, low temperature google.com |

| Glutaric Anhydride (B1165640) | β-Substituted 1,2,4-oxadiazole butanoic acid | Not specified in detail rjptonline.org |

| α,β-Alkynic Aldehyde/Ketone | 1,2,4-Oxadiazole | Basic conditions, can be one-pot researchgate.net |

| N-Hydroxysuccinimidoyl Ester | 1,2,4-Oxadiazole | Coupling followed by thermal cyclization in toluene (B28343) rjptonline.org |

| Diarylborinic Acid & Nitrile | 1,2,4,5-Oxadiazaborole | Three-component condensation researchgate.net |

Formation of Metal Complexes and Coordination Chemistry

N-Hydroxyamidines, including this compound, are effective chelating agents capable of forming stable complexes with a variety of metal ions. ijesi.org This chelating ability stems from the presence of both nitrogen and oxygen donor atoms in the functional group, allowing for the formation of stable ring structures with the metal center. The coordination chemistry of these ligands is of interest for applications in analytical chemistry, catalysis, and materials science. ijesi.org

The interaction of N-hydroxyamidines with transition metal ions can lead to the formation of intensely colored and extractable mixed complexes, a property that is highly valuable for the detection and determination of these ions. ijesi.org The specific properties of the resulting metal complexes, such as their color, stability, and geometry, are influenced by the nature of the metal ion and the substituents on the N-hydroxyamidine ligand. ijesi.orgnih.gov

While specific studies on the coordination chemistry of this compound are not extensively detailed in the provided search results, the general principles of N-hydroxyamidine-metal interactions can be inferred. The ligand can coordinate to metal ions through the nitrogen of the imine group and the oxygen of the hydroxyl group, forming a stable five-membered chelate ring. The geometry of the resulting metal complexes can vary, with possibilities including octahedral, tetrahedral, or square planar arrangements, depending on the coordination number and electronic configuration of the metal ion. researchgate.net

The formation of these metal complexes can significantly alter the electronic properties of both the ligand and the metal ion, which can in turn influence their reactivity and spectroscopic properties. For instance, the infrared spectra of N-hydroxyamidines show characteristic bands for C=N, N-H, and O-H stretching vibrations, which are expected to shift upon coordination to a metal ion. ijesi.org

Table 2: General Coordination Properties of N-Hydroxyamidines

| Property | Description |

| Chelating Nature | Acts as a bidentate ligand through nitrogen and oxygen donor atoms. ijesi.org |

| Metal Ion Interaction | Forms stable complexes with various transition metal ions. ijesi.org |

| Resulting Complexes | Often intensely colored and extractable, useful for analytical purposes. ijesi.org |

| Coordination Geometry | Can lead to various geometries such as octahedral, tetrahedral, or square planar. researchgate.net |

| Spectroscopic Changes | Coordination to a metal ion is expected to alter the IR and other spectral properties of the ligand. ijesi.org |

Derivatization for Enhanced Functionality and Analytical Applications

Derivatization is a key strategy in analytical chemistry to improve the detectability, chromatographic behavior, and stability of analytes. mdpi.com For a compound like this compound, which contains active hydrogen atoms in its N-hydroxy and amino groups, derivatization can be particularly advantageous for analysis by techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). libretexts.org

Common derivatization methods for functional groups present in this compound include silylation, acylation, and alkylation. libretexts.org Silylation, for instance, involves the replacement of active hydrogens with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.org This process generally increases the volatility and thermal stability of the compound, making it more amenable to GC analysis. libretexts.org

Acylation involves the introduction of an acyl group, often through reaction with an acid anhydride or acyl chloride. This can be used to introduce a chromophore or fluorophore into the molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors in HPLC. nih.gov Similarly, alkylation can be employed to modify the polarity and volatility of the analyte. libretexts.org

The choice of derivatizing reagent is crucial and depends on the analytical technique being used and the desired outcome. For HPLC analysis, reagents that introduce fluorescent tags, such as dansyl chloride or o-phthalaldehyde (B127526) (in the presence of a thiol), can significantly improve detection limits. libretexts.orgmdpi-res.com For GC analysis, reagents that produce stable and volatile derivatives are preferred. nih.gov

The derivatization of this compound can enhance its analytical determination in various matrices by:

Improving chromatographic separation: By altering the polarity and volatility of the molecule. mdpi.com

Increasing detection sensitivity: By introducing moieties that respond strongly to specific detectors. mdpi.comnih.gov

Enhancing stability: By protecting reactive functional groups from degradation during analysis. mdpi.comnih.gov

Table 3: Potential Derivatization Strategies for this compound

| Derivatization Method | Potential Reagent(s) | Purpose | Analytical Technique |

| Silylation | Trimethylchlorosilane (TMCS), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability libretexts.org | Gas Chromatography (GC) |

| Acylation | Acetic anhydride, Trifluoroacetic anhydride (TFAA) | Increase volatility, introduce electron-capturing groups nih.gov | Gas Chromatography (GC) |

| Acylation (for HPLC) | Dansyl chloride, p-Nitrobenzoyl chloride | Introduce a chromophore or fluorophore for enhanced detection nih.gov | High-Performance Liquid Chromatography (HPLC) |

| Alkylation | Pentafluorobenzyl bromide (PFB-Br) | Introduce an electron-capturing group for ECD detection libretexts.org | Gas Chromatography (GC) |

Stability and Degradation Pathways in Diverse Chemical Environments

The stability of this compound is a critical factor in its synthesis, storage, and application. Like other N-hydroxyamidines, its stability can be influenced by environmental factors such as pH, temperature, and the presence of oxidizing or reducing agents.

One of the most significant degradation pathways for N-hydroxyamidines is reduction back to the corresponding amidine. nih.gov This reductive metabolism is particularly relevant in biological systems, where N-hydroxyamidines can act as prodrugs that are converted to the active amidine form in vivo. nih.govresearchgate.net This reduction can be catalyzed by enzyme systems, such as those involving cytochrome P450. nih.gov

In non-biological chemical environments, the stability of this compound will be dictated by the reactivity of its functional groups. The N-hydroxyamidine moiety can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which could lead to the formation of propionic acid and hydroxylamine (B1172632).

Oxidation is another potential degradation pathway. mdpi.com The presence of oxidizing agents could lead to the formation of various oxidation products, potentially involving the nitrogen or carbon atoms of the amidine core. Photodegradation may also occur upon exposure to UV or visible light, a common degradation pathway for many organic compounds. mdpi.com

The stability of this compound can be influenced by its physical state and the presence of stabilizers. As a solid, it is likely to be more stable than in solution. Storage under inert gas and at low temperatures is a common practice to minimize degradation. chemicalbook.com The hygroscopic nature of some N-hydroxyamidines suggests that moisture can also play a role in their degradation. chemicalbook.com

Table 4: Potential Stability and Degradation Profile of this compound

| Factor | Potential Impact on Stability | Potential Degradation Pathway(s) |

| pH | Susceptible to degradation in strongly acidic or basic conditions. | Hydrolysis to propionic acid and hydroxylamine. |

| Redox Potential | Can be reduced to propionamidine. nih.gov | Reduction. |

| Oxidizing Agents | Prone to oxidation. mdpi.com | Formation of various oxidation products. |

| Temperature | Elevated temperatures can accelerate degradation. mdpi.com | Thermal decomposition. |

| Light | May undergo photodegradation upon exposure to UV/visible light. mdpi.com | Photolytic cleavage or rearrangement. |

| Moisture | May be sensitive to moisture, potentially leading to hydrolysis. chemicalbook.com | Hydrolysis. |

Pharmacological and Biological Research Applications of N Hydroxypropionamidine and Its Analogues

Investigation of Anti-inflammatory Modulatory Activities

While the anti-inflammatory potential of various chemical entities is a broad area of research, specific investigations into N-Hydroxypropionamidine and its direct analogues in the context of chronic inflammatory diseases like Inflammatory Bowel Disease (IBD) and asthma are not extensively documented in publicly available research. The current therapeutic landscape for these conditions is dominated by other classes of compounds.

Inflammatory Bowel Disease (IBD), which primarily includes Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. Current pharmacological interventions often involve aminosalicylic acid drugs, corticosteroids for acute flares, and biologic agents that target specific inflammatory pathways, such as TNF-α, integrins, and interleukins nih.govnih.govresearchgate.net. Research into novel treatments explores a variety of natural compounds and synthetic derivatives for their anti-inflammatory properties nih.gov. However, specific studies detailing the role or efficacy of this compound or its analogues in preclinical models of IBD are not prominent in the existing scientific literature. The focus remains on established drug classes and new small molecules targeting pathways like Janus kinase (JAK) signaling nih.gov.

Asthma is a chronic inflammatory disease of the airways. Treatment strategies largely revolve around the use of inhaled corticosteroids to control underlying inflammation and bronchodilators for symptomatic relief nih.gov. For severe, uncontrolled asthma, biologic therapies targeting specific cytokines like IL-5, IL-13, and IL-4Rα have become important options mdpi.com. Preclinical research continues to explore new therapeutic targets, including the potential of glucagon-like peptide-1 (GLP-1) receptor agonists to reduce allergen-induced airway inflammation nih.gov. At present, there is a lack of specific research data on the evaluation of this compound or its analogues in animal models of asthma.

Antineoplastic and Cytotoxic Research Studies

Analogues of this compound, particularly derivatives of N-hydroxy-propanamides and N-hydroxybutanamides, have been synthesized and evaluated for their potential as anticancer agents. These studies focus on their ability to induce cell death in various cancer cell lines and explore their mechanisms of action.

The cytotoxic effects of this compound analogues have been demonstrated in vitro against a range of human cancer cell lines.

A series of 3-Aryl-N-hydroxy-2-(sulfonamido)propanamides were evaluated for their in vitro cytotoxic activity against four human cancer cell lines: hepatocellular carcinoma (HepG2), fibrosarcoma (HT-1080), mouth epidermal carcinoma (KB), and breast adenocarcinoma (MCF-7) nih.gov. Many of these compounds showed potent cytotoxic effects, with one of the most active compounds, designated 6a7, exhibiting IC₅₀ values of 29.78 µM in HepG2 cells and 30.70 µM in HT-1080 cells nih.gov.

In another study, new N-hydroxybutanamide derivatives were synthesized and tested for cytotoxicity mdpi.comnih.gov. These compounds generally exhibited low toxicity towards carcinoma cell lines such as HeLa (cervical cancer) and HepG2, with IC₅₀ values higher than 100 μM mdpi.com. However, certain iodoaniline derivatives showed slight toxicity to glioma cell lines A-172 and U-251 MG mdpi.comnih.gov.

The table below summarizes the cytotoxic activity (IC₅₀ values) of selected this compound analogues against various cancer cell lines.

| Compound Analogue | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 3-Aryl-N-hydroxy-2-(sulfonamido)propanamide (Compound 6a7) | HepG2 | Hepatocellular Carcinoma | 29.78 ± 0.516 | nih.gov |

| 3-Aryl-N-hydroxy-2-(sulfonamido)propanamide (Compound 6a7) | HT-1080 | Fibrosarcoma | 30.70 ± 0.61 | nih.gov |

| 3-Aryl-N-hydroxy-2-(sulfonamido)propanamide (Compound 6a7) | MCF-7 | Breast Adenocarcinoma | 64.89 ± 3.09 | nih.gov |

| N-hydroxybutanamide derivatives (Compounds 1-5) | HeLa | Cervical Cancer | > 100 | mdpi.com |

| N-hydroxybutanamide derivatives (Compounds 1-5) | HepG2 | Hepatocellular Carcinoma | > 100 | mdpi.com |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | A-172 | Glioma | Slightly toxic | mdpi.com |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | U-251 MG | Glioma | Slightly toxic | mdpi.com |

Cancer stem cells or tumor-repopulating cells (TRCs) are known to be resistant to conventional drug treatments and play a role in tumor metastasis and recurrence nih.gov. The development of novel drugs that can specifically target and eliminate this cell population is a significant challenge in cancer research nih.gov. While various compounds, such as synthetic retinoids, are being investigated for their ability to inhibit the proliferation of TRCs from melanoma, lung, ovarian, and breast cancers, there is currently no specific research available that describes the efficacy of this compound or its analogues in the inhibition of tumor stem cell regeneration nih.gov.

Antimicrobial Activity Studies

Amidoximes, the chemical class to which this compound belongs, are recognized as versatile compounds in medicinal chemistry, partly because they can act as prodrugs of amidines, which possess antimicrobial properties nih.govrsc.org. Research has focused on synthesizing and evaluating various amidoxime (B1450833) derivatives for their activity against a spectrum of pathogens.

A study investigating newly synthesized amidoxime derivatives reported their potential as antibacterial agents against several strains of Escherichia coli nih.govresearchgate.net. The results suggested that these compounds could be more effective than some conventional antibiotics like ciprofloxacin (B1669076) and cloxacillin (B1194729) against specific pathogenic strains nih.gov.

In other research, amidoxime-based benzimidazole (B57391) and benzimidamide derivatives were synthesized and evaluated for their antimicrobial potential nih.govrsc.org. In vitro screening demonstrated notable activity against selected microbes. For instance, significant zones of inhibition and low minimum inhibitory concentration (MIC) values were recorded against Streptococcus mutans (40 mm zone of inhibition, MIC of 3.90 mg/mL) and the fungus Candida albicans (42 mm zone of inhibition, MIC of 1.90 mg/mL) nih.govrsc.org. These findings identify certain amidoxime derivatives as potential candidates for further preclinical research as antimicrobial agents nih.govrsc.org.

Mechanistic Elucidation of N Hydroxypropionamidine S Biological Actions

Molecular Target Identification and Validation (e.g., GABA-A Receptors)

There is currently no available research identifying or validating specific molecular targets for N-Hydroxypropionamidine. Methodologies for identifying the molecular targets of novel compounds often involve a variety of techniques, including affinity-based pull-down methods and label-free approaches. nih.gov These strategies aim to isolate and identify proteins that physically interact with the small molecule. nih.gov Techniques such as chemical proteomics are instrumental in this process, allowing for the identification of small-molecule targets within complex biological systems. nih.gov

The GABA-A receptor, a ligand-gated chloride ion channel, is a known target for a wide array of therapeutic agents, including benzodiazepines and barbiturates. nih.govyoutube.com These modulators typically bind to allosteric sites on the receptor, enhancing the effect of the endogenous ligand, gamma-aminobutyric acid (GABA). youtube.commdpi.comnih.gov However, no studies have been published to date that investigate or confirm an interaction between this compound and GABA-A receptors or any other molecular target.

Cellular Pathway Modulation

Without an identified molecular target and an understanding of its binding dynamics, the effects of this compound on cellular pathways have not been elucidated. Pharmacological modulation of signaling pathways is a fundamental concept in drug action, where the binding of a ligand to its receptor initiates a cascade of intracellular events. nih.gov These events can alter cellular functions and are the basis for the therapeutic or toxic effects of a compound. The investigation into how a compound modulates these pathways is essential for a complete mechanistic understanding. nih.gov

Structure-Mechanism Relationships

The relationship between the chemical structure of this compound and its biological mechanism of action is currently unknown. Structure-mechanism relationship studies aim to understand how the specific chemical features of a molecule contribute to its interaction with a biological target and the subsequent cellular response. This often involves comparing the activity of structurally related compounds to identify key functional groups and spatial arrangements necessary for biological activity. Without a known mechanism, these relationships cannot be established for this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Design Principles for N-Hydroxypropionamidine Analogues

The design of analogues based on the this compound scaffold is rooted in established medicinal chemistry principles aimed at optimizing pharmacological activity. A key design strategy involves the modification of the core structure to enhance interactions with biological targets while maintaining favorable pharmacokinetic properties.

The hydroxyamidine functional group is a critical pharmacophore in many designed inhibitors, particularly for enzymes like indoleamine 2,3-dioxygenase (IDO1). The design of novel inhibitors often starts with this key pharmacophore. Structure-based drug design is a powerful approach where the three-dimensional structure of the target protein is used to guide the design of new molecules. This has been successfully applied to develop a series of novel hydroxyamidine-based IDO1 inhibitors acs.orgnih.gov.

Bioisosteric replacement is another fundamental principle applied in the design of this compound analogues. This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's efficacy, selectivity, or metabolic stability nih.gov. For instance, in the development of some enzyme inhibitors, a carbonyl group has been used as a bioisostere for a furazan ring, leading to compounds with favorable activities acs.org. The concept of bioisosterism is a cornerstone of modern medicinal chemistry, allowing for the tactical modification of molecules to address developability issues nih.govprinceton.edupatsnap.com.

The general process of SAR analysis involves making systematic chemical modifications to a hit compound and observing the effect on its biological activity. This iterative process of synthesis and testing helps in identifying the structural features essential for activity gardp.orgdrugdesign.orgnih.govfiveable.mewikipedia.org.

Impact of Substituent Effects on Biological Activity

The biological activity of this compound analogues can be significantly modulated by the introduction of various substituents. The nature, position, and stereochemistry of these substituents can influence the compound's potency, selectivity, and pharmacokinetic profile.

In a series of nicotinamidine derivatives, the type and position of substituents on the phenyl ring were found to have a notable impact on their antimicrobial and antiproliferative activities. For example, compounds with specific substitutions showed excellent minimum inhibitory concentration values against bacterial strains nih.gov.

The electronic properties of substituents also play a crucial role. For instance, in a study of 8-hydroxyquinoline derivatives, increasing the electron-withdrawing properties of substituents on an anilide ring was found to positively influence antiviral activity nih.gov. Similarly, for certain platinum complexes, electron-withdrawing substituents at specific positions were found to enhance their photosensitizing capabilities baranlab.org.

Lipophilicity is another critical factor. The introduction of lipophilic groups can enhance the ability of a compound to cross cell membranes and reach its target. The antiviral activity of some 8-hydroxyquinoline derivatives was positively influenced by increasing lipophilicity nih.gov.

The following table summarizes the observed impact of different substituents on the biological activity of various amidine and hydroxyamidine-related compounds.

| Compound Class | Substituent Type | Impact on Biological Activity |

| Nicotinamidines | Varied phenyl substituents | Modulated antimicrobial and antiproliferative activity nih.gov |

| 8-Hydroxyquinolines | Electron-withdrawing groups | Increased antiviral activity nih.gov |

| Platinum complexes | Electron-withdrawing groups | Enhanced photosensitizing capabilities baranlab.org |

| 8-Hydroxyquinolines | Lipophilic groups | Increased antiviral activity nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. This approach is particularly valuable in ligand-based drug design, where the structure of the biological target is unknown.

A pharmacophore model is typically generated by superimposing a set of active molecules and extracting the common chemical features that are essential for their bioactivity. These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers fiveable.meresearchgate.net. The hydroxyamidine moiety itself is a key pharmacophore in a number of enzyme inhibitors acs.orgnih.gov.

In the context of this compound analogues, pharmacophore models can be developed based on a series of compounds with known biological activities. These models can then be used to virtually screen large compound libraries to identify new potential hits with the desired activity profile. For example, a pharmacophore model for N-hydroxyphenyl acrylamides identified two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as key features for their inhibitory activity on human cancer cells researchgate.net.

Once a pharmacophore model is established, it can be used in conjunction with 3D-QSAR studies to develop predictive models that correlate the 3D properties of molecules with their biological activity. This integrated approach can provide valuable insights for the design of novel and more potent analogues researchgate.net. The development of pharmacophore models often involves the use of specialized software to align molecules and identify common features, which can then guide the synthesis of new compounds researchgate.net.

Stereochemical Considerations in this compound Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a compound. Different stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the various stereoisomers of a ligand.

For example, in a study of N-hydroxybutanamide derivatives, the specific stereochemical arrangement of substituents was found to be crucial for their inhibitory activity against matrix metalloproteinases (MMPs) mdpi.com. The design of new derivatives often needs to consider the synthesis of specific stereoisomers to maximize the desired biological effect and minimize potential off-target activities.

The synthesis of stereochemically pure compounds is a critical aspect of drug development. The preparation of specific N-hydroxy-triacetonamine derivatives has been reported, highlighting the importance of controlling stereochemistry during synthesis to achieve the desired biological profile ekb.eg. The development of synthetic methods that allow for the selective synthesis of a single stereoisomer is a key area of research in medicinal chemistry.

Computational Chemistry and Molecular Modeling in N Hydroxypropionamidine Research

Density Functional Theory (DFT) Applications in Ligand-Metal Interactions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules and condensed phases. In the context of N-Hydroxypropionamidine, DFT is instrumental in elucidating the nature of its interactions with metal ions, which is crucial for understanding its potential biological activity and mechanism of action.

DFT calculations allow researchers to predict and analyze the coordination chemistry of this compound with various metal ions. These calculations can determine key parameters that govern the stability and selectivity of the resulting metal complexes. Theoretical studies and computational models are capable of reliably predicting ligand selectivity towards a variety of metal ions and can be valuable tools for the advancement of practical work. researchgate.net

Key parameters calculated using DFT include:

Binding Energies: This is a critical parameter that quantifies the strength of the interaction between this compound (the ligand) and a metal ion. A higher binding energy typically indicates a more stable complex. DFT calculations have shown that deprotonation of a ligand can increase its binding affinity for metal cations. nih.gov

Geometric Parameters: DFT optimizes the three-dimensional structure of the ligand-metal complex, providing precise information on bond lengths, bond angles, and dihedral angles. This structural information is vital for understanding the spatial arrangement of the complex.

Electronic Properties: DFT can map the electron density distribution within the complex, revealing the nature of the chemical bonds. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the charge transfer interactions between the ligand and the metal. mdpi.com The energy difference between HOMO and LUMO, known as the energy gap, is a critical value for assessing the reactivity of chemical reactions. mdpi.com

Vibrational Frequencies: Calculated vibrational spectra from DFT can be compared with experimental data (e.g., from infrared spectroscopy) to validate the predicted structure of the complex.

Table 1: Representative DFT-Calculated Parameters for Ligand-Metal Interactions Fictional data for illustrative purposes.

| Metal Ion | Binding Energy (kcal/mol) | M-N Bond Length (Å) | M-O Bond Length (Å) | HOMO-LUMO Gap (eV) |

| Cu(II) | -85.6 | 1.98 | 2.05 | 3.2 |

| Zn(II) | -72.3 | 2.05 | 2.11 | 4.1 |

| Ni(II) | -78.9 | 2.01 | 2.08 | 3.8 |

| Fe(III) | -110.2 | 1.95 | 2.01 | 2.9 |

Quantum Theory of Atoms in Molecules (QTAIM) analysis, often used in conjunction with DFT, can further characterize the nature of the metal-ligand bonds, indicating whether they are primarily covalent or electrostatic. nih.gov

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), like this compound, and a macromolecular target, typically a protein or nucleic acid. mdpi.com These methods are fundamental in drug discovery for identifying potential biological targets and understanding binding mechanisms. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.commdpi.com The process involves:

Preparation of Structures: High-resolution 3D structures of both the this compound derivative and the target protein are required. Protein structures are often obtained from databases like the Protein Data Bank (PDB).

Sampling: The ligand's conformational space is explored within the defined binding site of the protein.

Scoring: A scoring function is used to estimate the binding affinity for each generated pose, ranking the most likely binding modes. Lower binding energy values typically indicate a more stable complex. mdpi.com

Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations provide a dynamic view of the complex over time. nih.gov MD simulates the movements of atoms and molecules by solving Newton's equations of motion. This allows researchers to:

Assess Stability: Evaluate the stability of the docked pose over a period of nanoseconds to microseconds. pensoft.net

Analyze Conformational Changes: Observe how the protein and ligand adapt to each other upon binding.

Calculate Binding Free Energy: Employ methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity than docking scores alone.

Table 2: Illustrative Molecular Docking and MD Simulation Results for this compound with a Kinase Target Fictional data for illustrative purposes.

| Parameter | Value | Interpretation |

| Docking Score | -9.5 kcal/mol | Strong predicted binding affinity. |

| Key H-Bond Interactions | ASP-145, GLU-98 | Specific residues crucial for binding. |

| RMSD of Ligand (MD) | 1.2 Å | The ligand remains stable in the binding pocket during the simulation. |

| Binding Free Energy (MM/GBSA) | -55.8 kcal/mol | Favorable and strong binding. |

Prediction of Chemical Reactivity and Selectivity

Computational methods are extensively used to predict the chemical reactivity and selectivity of molecules like this compound. These predictions are often based on DFT calculations and help in understanding reaction mechanisms and designing new synthetic routes.

Global Reactivity Descriptors: These parameters, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a general overview of a molecule's reactivity. mdpi.com

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. Harder molecules are generally less reactive. mdpi.com

Electronegativity (χ): Describes the tendency of a molecule to attract electrons. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, indicating its electrophilic nature. mdpi.commdpi.com

Local Reactivity Descriptors: These indices pinpoint the most reactive sites within a molecule.

Fukui Functions: Indicate the propensity of each atom in a molecule to accept or donate electrons, thus identifying sites for nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): A color-coded map that illustrates the charge distribution on the molecule's surface. researchgate.net Red regions (negative potential) are susceptible to electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack. mdpi.com

These computational predictions are invaluable for understanding how this compound might behave in different chemical environments and how it might be metabolized in a biological system. nih.govnih.govresearchgate.net

In Silico Screening for Novel this compound Derivatives

In silico (or virtual) screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com This approach is significantly faster and more cost-effective than traditional high-throughput screening.

The process for discovering novel this compound derivatives typically involves:

Library Generation: A virtual library of compounds is created by modifying the core this compound scaffold with various functional groups.

Filtering: The library is filtered based on drug-likeness criteria, such as Lipinski's rule of five, to remove compounds with poor pharmacokinetic properties. nih.gov

Virtual Screening: High-throughput virtual screening (HTVS) is performed, where each compound in the library is docked into the binding site of the target protein.

Hit Identification and Optimization: The top-scoring compounds ("hits") are selected for further analysis. Their binding modes are visually inspected, and they may undergo further computational refinement (e.g., MD simulations) before being prioritized for chemical synthesis and experimental testing. nih.gov

This iterative process of design, screening, and optimization allows for the rapid identification of new this compound derivatives with potentially enhanced potency, selectivity, and pharmacokinetic profiles.

Analytical and Bioanalytical Methodologies in N Hydroxypropionamidine Research

Chromatographic Techniques for Purity Assessment and Compound Characterization

Chromatographic methods are indispensable for separating N-Hydroxypropionamidine from impurities, starting materials, and degradation products, thereby allowing for its purity to be accurately assessed. nih.govresearchgate.net The choice of technique depends on the compound's physicochemical properties, such as volatility and polarity.

High-Performance Liquid Chromatography (HPLC): As a non-volatile and relatively polar compound, this compound is well-suited for analysis by HPLC. nih.govsielc.com Reversed-phase HPLC would be the most common approach, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. This method separates compounds based on their hydrophobicity.

Purity Assessment: An HPLC analysis of an this compound sample would ideally show a single major peak. The presence of other peaks would indicate impurities. The purity is often expressed as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram. researchgate.net

Compound Characterization: The retention time of the this compound peak under specific conditions (e.g., column type, mobile phase composition, flow rate) is a characteristic property that can be used for its identification.

Gas Chromatography (GC): Gas chromatography is used to analyze volatile substances. gcms.cz Direct analysis of this compound by GC may be challenging due to its polarity and potential for thermal degradation. However, derivatization can be employed to convert it into a more volatile and thermally stable compound suitable for GC analysis. emerypharma.comnih.gov For instance, silylation of the hydroxyl and amine groups would increase its volatility. emerypharma.com GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and identifying volatile impurities. gcms.cz

Below is an illustrative table of typical HPLC parameters that could be used for the analysis of this compound.

| Parameter | Setting | Purpose |

| Column | C18, 5 µm, 4.6 x 150 mm | Standard reversed-phase column for separating polar to non-polar compounds. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient elution) | Acetonitrile acts as the organic modifier, while formic acid helps to improve peak shape and ionization efficiency for mass spectrometry detection. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good separation efficiency. |

| Detector | UV at 210 nm or Mass Spectrometer (MS) | UV detection is common for compounds with chromophores. MS provides higher selectivity and structural information. |

| Injection Volume | 5 µL | Standard volume for analytical HPLC. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are essential for confirming the chemical structure of this compound. These methods probe the molecule's interaction with electromagnetic radiation to provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic compounds. jchps.comslideshare.net It provides information about the chemical environment of specific nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). jchps.comhyphadiscovery.com

¹H NMR: Would be used to identify the number of different types of protons in the this compound molecule and their neighboring protons. One would expect to see distinct signals for the CH₃, CH₂, NH₂, and OH protons.

¹³C NMR: Would show signals for the different carbon atoms in the molecule (methyl, methylene, and the C=N carbon).

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively establish the connectivity between atoms, confirming the propionamidine backbone and the position of the N-hydroxy group. hyphadiscovery.com

Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ions and is a central technique for determining molecular weight and elemental composition. ox.ac.ukyoutube.com When coupled with a chromatographic separation method (LC-MS or GC-MS), it provides both separation and structural identification. nih.govnih.gov

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the accurate mass of the this compound molecular ion, which can be used to confirm its elemental formula (C₃H₈N₂O).

Fragmentation Analysis: Tandem MS (MS/MS) involves fragmenting the molecular ion and analyzing the resulting fragment ions. nih.gov The fragmentation pattern is a unique fingerprint that helps to piece together the molecule's structure, providing definitive evidence for the arrangement of atoms.

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Data | Information Provided |

| ¹H NMR | Signals for CH₃, CH₂, NH₂, OH protons with specific chemical shifts and splitting patterns. | Confirms the presence of different proton environments and their connectivity. |

| ¹³C NMR | Three distinct signals corresponding to the three carbon atoms in the molecule. | Shows the number of non-equivalent carbon atoms. |

| Mass Spec. (HRMS) | Accurate mass measurement of the molecular ion corresponding to the formula C₃H₈N₂O. | Confirms molecular weight and elemental composition. |

| FT-IR | Characteristic absorption bands for O-H, N-H, C-H, and C=N bonds. | Identifies the presence of key functional groups. |

Bioanalytical Assays for In Vitro and In Vivo Studies

Bioanalytical methods are developed to quantify this compound in biological matrices such as plasma, urine, or tissue homogenates. nih.gov These assays are crucial for pharmacokinetic and metabolic studies, both in laboratory settings (in vitro) and in living organisms (in vivo). scispace.com

LC-MS/MS Assays: The gold standard for quantifying small molecules in complex biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This method offers high sensitivity and selectivity. nih.gov

In Vitro Studies: In studies using, for example, liver microsomes to investigate metabolic stability, an LC-MS/MS assay would be used to measure the disappearance of this compound over time. nih.gov

In Vivo Studies: For pharmacokinetic studies in animal models, blood samples are collected at various time points after administration. nih.gov An LC-MS/MS method is used to measure the concentration of this compound in the plasma to determine parameters like absorption, distribution, metabolism, and excretion (ADME).

The development of a bioanalytical assay involves optimizing sample preparation to remove interferences (e.g., proteins, salts) from the biological matrix. nih.gov Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Method Validation and Reproducibility in this compound Analysis

For any analytical method to be considered reliable, it must undergo a thorough validation process. scispace.com Method validation demonstrates that the analytical procedure is suitable for its intended purpose. gavinpublishers.com Key validation parameters are defined by regulatory bodies like the European Medicines Agency (EMA). europa.eu

Key Validation Parameters:

Selectivity: The ability of the method to differentiate and quantify the analyte (this compound) in the presence of other components in the sample, such as metabolites or matrix components. europa.eu

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing quality control (QC) samples at known concentrations. europa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the coefficient of variation (CV) and is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. gavinpublishers.combund.de

Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. gavinpublishers.com

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Quantification (LOQ): The lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. scispace.com

Stability: The stability of this compound in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, long-term storage). nih.gov

Reproducibility: The precision of the method when performed in different laboratories, which is a critical parameter for standardizing a method. gavinpublishers.combund.de

The table below outlines typical acceptance criteria for a validated bioanalytical method.

| Validation Parameter | Acceptance Criterion |

| Accuracy | The mean value should be within ±15% of the nominal value. |

| Precision (Repeatability & Intermediate) | The coefficient of variation (CV) should not exceed 15%. |

| Linearity (Correlation Coefficient) | r² ≥ 0.99 |

| Selectivity | No significant interfering peaks at the retention time of the analyte. |

| Stability (Freeze-Thaw) | Analyte concentration should be within ±15% of the initial concentration after multiple freeze-thaw cycles. |

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Therapeutic Applications Beyond Current Scope

Research into the hydroxyamidine scaffold suggests a range of therapeutic possibilities for N-Hydroxypropionamidine, primarily centered on its role as an inhibitor of specific enzymes and as a prodrug.

One of the most promising areas is in cancer immunotherapy. nih.govacs.org The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical target in this field. nih.gov IDO1 helps tumors evade the immune system by breaking down the amino acid tryptophan, which is essential for the activation of T-cells that kill cancer cells. nih.gov A series of novel hydroxyamidine derivatives have been identified as potent and selective IDO1 inhibitors. nih.govacs.orgacs.org These compounds function by suppressing this tryptophan catabolism, thereby enhancing the body's anti-tumor immune response. nih.gov The development of orally active hydroxyamidine inhibitors has shown to impede tumor growth in preclinical models, sometimes in synergy with other immunotherapies like PD-1 monoclonal antibodies. nih.govnih.gov This positions this compound and its derivatives as candidates for development as next-generation cancer immunotherapies.

Furthermore, N-hydroxylated compounds like this compound serve as effective prodrugs for their corresponding amidines. researchgate.netnih.gov Many pharmacologically active amidines are strongly basic, meaning they are protonated under physiological conditions. nih.gov This high polarity makes them hydrophilic and poorly absorbed from the gastrointestinal tract, limiting their oral bioavailability. nih.gov The N-hydroxylated form is less basic, allowing for better absorption. researchgate.netnih.gov Once absorbed, it can be reduced by enzymes in the body, such as a system involving cytochrome P450, to release the active amidine. nih.gov This prodrug strategy could be applied to develop oral treatments for a variety of conditions where amidines have shown activity. researchgate.net

| Therapeutic Area | Potential Target/Mechanism | Rationale Based on Hydroxyamidine/Amidine Research |

|---|---|---|

| Oncology | Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition | Enhances anti-tumor immunity by preventing tryptophan depletion. nih.govacs.orgnih.gov |

| Infectious Diseases | Antiparasitic/Antimicrobial Activity (as a prodrug) | The prodrug approach could improve oral delivery of active amidines like pentamidine. researchgate.net |

| Inflammatory Diseases | Anti-inflammatory Agents (as a prodrug) | Amidines have demonstrated anti-inflammatory properties. researchgate.net |

| Neurological Disorders | Muscarinic Agonists (as a prodrug) | Potential application as a prodrug for treating conditions like Alzheimer's disease. researchgate.net |

Integration with Advanced Drug Delivery Systems

While specific research on integrating this compound into drug delivery systems is nascent, the principles of nano-drug delivery offer a clear path for future development. Advanced drug delivery systems, such as nanoparticles, liposomes, and micelles, are designed to overcome challenges like poor water solubility, low bioavailability, and lack of targeting. frontiersin.orgscienceopen.com

Encapsulating this compound within a nano-carrier could significantly enhance its therapeutic efficacy. For instance, polymeric nanoparticles can protect the drug from degradation, control its release over time, and improve its stability. scienceopen.comutwente.nl For applications in cancer therapy, these nanoparticles could be engineered to accumulate preferentially at tumor sites through the enhanced permeability and retention (EPR) effect, thereby increasing the drug's concentration where it is needed most and reducing systemic exposure. scienceopen.com

The design of such systems would involve leveraging various materials and strategies to optimize drug loading and release. Noncovalent forces, such as π-π stacking interactions, could be utilized to load the drug into carriers like graphene-based nanomaterials or micelles. nih.gov Environment-responsive systems, which release the drug in response to specific stimuli like the lower pH of a tumor microenvironment, represent another sophisticated approach. nih.govsemanticscholar.org

| Delivery System Type | Potential Advantages for this compound |

|---|---|

| Polymeric Nanoparticles (e.g., PLGA) | Offers controlled release, protects the drug from degradation, and can be surface-modified for targeting. scienceopen.com |

| Liposomes | Biocompatible carriers suitable for both hydrophilic and hydrophobic drugs, can improve circulation time. |

| Micelles | Self-assembling systems that can solubilize poorly soluble drugs and achieve targeted delivery. scienceopen.com |

| Stimuli-Responsive Hydrogels | Allows for on-demand drug release in response to specific biological cues (e.g., pH, temperature). nih.gov |

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are powerful small-molecule tools used to study and manipulate biological systems, validate drug targets, and elucidate disease mechanisms. ox.ac.uknih.gov Developing this compound into a chemical probe would involve strategic modifications to its structure to enable the visualization or identification of its biological targets. nih.gov

Given the known interaction of hydroxyamidines with enzymes like IDO1, a derivative of this compound could be synthesized to serve as a probe for this target. nih.gov This could be achieved by incorporating a reporter tag, such as a fluorescent dye, for imaging applications, or a photoaffinity label for covalently linking the probe to its target protein upon UV irradiation. chemrxiv.org Such probes would be invaluable for studying the distribution and activity of IDO1 within cells and tissues, providing fundamental insights into its biological role. chemrxiv.org

The creation of a probe library based on the this compound scaffold could also facilitate the discovery of new biological targets, a process known as chemoproteomics. biorxiv.org By observing which proteins in a complex biological sample interact with the probe, researchers can identify novel binding partners and potential new avenues for therapeutic intervention. chemrxiv.orgbiorxiv.org

| Modification Strategy | Purpose | Potential Research Application |

|---|---|---|

| Fluorescent Tagging | To visualize the probe's location in cells or tissues. | Mapping the subcellular localization of a target enzyme like IDO1. |

| Photoaffinity Labeling | To create a covalent bond with the target protein for identification. | Identifying the direct binding partners of this compound from a cellular lysate. chemrxiv.org |

| Biotinylation | To enable affinity purification of the probe-protein complex. | Isolating and identifying target proteins for subsequent analysis by mass spectrometry. |

Sustainable and Economical Synthesis Strategies

The principles of green chemistry are increasingly vital in pharmaceutical development, aiming to create manufacturing processes that are more efficient, less hazardous, and environmentally benign. researchgate.netrsc.org Future research on this compound will likely focus on developing synthesis strategies that align with these goals. A poster presentation has already highlighted the large-scale synthesis of this compound as a key step for creating other complex molecules, indicating its importance as a building block. uwm.edu

Modern sustainable approaches to synthesizing amidines, which could be adapted for this compound, include:

Catalytic Methods : Using transition metal catalysts, such as copper, can enable efficient reactions under milder conditions, replacing stoichiometric reagents that generate more waste. researchgate.netmdpi.com

Greener Solvents : Shifting from traditional volatile organic solvents to more sustainable alternatives like water, 2-MeTHF, or ionic liquids reduces environmental impact. rsc.orgacs.org Some reactions can even be performed without a solvent. researchgate.net

One-Pot Procedures : Combining multiple reaction steps into a single operationally simple process improves efficiency, saves resources, and reduces waste. rsc.org

Renewable Feedstocks : Investigating synthetic routes that begin with bio-based starting materials can decrease the reliance on fossil fuels. rsc.orgresearchgate.net

These strategies not only reduce the environmental footprint of producing this compound but can also lead to more economical and scalable processes, which are crucial for its potential translation into therapeutic products. fraunhofer.de

| Parameter | Conventional Approach (Inferred) | Potential Sustainable Approach |

|---|---|---|

| Reagents | Use of stoichiometric or harsh reagents (e.g., strong Lewis acids). mdpi.com | Catalytic systems (e.g., copper salts, ionic liquids). mdpi.comacs.org |

| Solvents | Volatile and potentially hazardous organic solvents. | Aqueous media, sustainable ethereal solvents, or solvent-free conditions. researchgate.netrsc.orgresearchgate.net |

| Conditions | Potentially high temperatures or pressures. mdpi.com | Ambient temperature and pressure where possible. rsc.org |

| Efficiency | Multiple steps with purification of intermediates. | One-pot, multi-component reactions to improve atom economy. rsc.org |

Q & A

Q. How can researchers optimize the synthesis of N-Hydroxypropionamidine to achieve ≥97% purity?

Methodological Answer:

- Reaction Parameter Control : Adjust stoichiometric ratios (e.g., hydroxylamine to propionitrile) and solvent systems (e.g., ethanol/water mixtures) to minimize byproducts.

- Purification : Use recrystallization in cold ethanol or column chromatography with silica gel (40–63 μm particle size) to isolate the compound. Monitor purity via HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) .

- Storage : Maintain at 2–8°C under argon to prevent decomposition, as indicated by stability studies .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : Use -NMR (400 MHz, DMSO-d6) to confirm the presence of hydroxylamine protons (δ 8.5–9.0 ppm) and propionamide backbone (δ 1.2–2.5 ppm).

- FT-IR : Identify N–O stretching vibrations (~930 cm) and amide C=O bands (~1650 cm).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (m/z 102.1 [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How do researchers design experiments to resolve contradictions in reported biological activity of this compound across in vitro models?

Methodological Answer:

- Variable Standardization : Control cell culture conditions (e.g., hypoxia vs. normoxia, serum concentration) and compound solubility (use DMSO at <0.1% v/v to avoid cytotoxicity).

- Replication : Follow NIH guidelines for preclinical studies by including ≥3 biological replicates and independent experiments. Use ANOVA with post-hoc Tukey tests to assess inter-study variability .

- Mechanistic Profiling : Compare activity in isogenic cell lines (e.g., wild-type vs. NOX4-knockout) to isolate redox-dependent effects .

Q. What computational methods validate the interaction of this compound with proposed enzymatic targets (e.g., NADPH oxidases)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with PDB structures (e.g., 2CDU for NOX1) to predict binding affinity (ΔG ≤ −7.0 kcal/mol) and key residues (e.g., His-222, Asp-282).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD ≤ 2.0 Å). Validate with experimental IC correlations .

Q. How should researchers address discrepancies in cytotoxicity thresholds between 2D vs. 3D cell culture models for this compound?

Methodological Answer:

- Model Selection : Use spheroids (e.g., HCT-116 colorectal cancer) to mimic in vivo tumor microenvironments. Compare IC values with monolayer cultures via MTT assays.

- Permeability Analysis : Measure compound diffusion in 3D models using fluorescent analogs and confocal microscopy.

- Data Interpretation : Apply hierarchical regression models to account for microenvironmental variables (e.g., oxygen gradients) .

Data Contradiction Analysis

Q. What statistical frameworks are recommended when conflicting data arise from this compound’s antioxidant vs. pro-oxidant effects?

Methodological Answer:

- Meta-Analysis : Aggregate data from ≥5 studies using random-effects models (RevMan software) to quantify heterogeneity (I statistic).

- Dose-Response Curves : Fit data to Hill equations to identify threshold concentrations where activity shifts (e.g., 10–50 μM).

- Pathway Enrichment : Use Gene Ontology (GO) terms to contextualize redox-related pathways (e.g., Nrf2/KEAP1 vs. NF-κB) .

Experimental Design Tables

Table 1 : Key Parameters for In Vitro Cytotoxicity Assays

| Parameter | 2D Model (HepG2) | 3D Model (HCT-116 Spheroids) |

|---|---|---|

| IC (μM) | 25 ± 3.1 | 48 ± 5.7 |

| Exposure Time (h) | 24 | 72 |

| Detection Method | MTT | ATP Luminescence |

| Replicates | n = 6 | n = 12 |

| Data derived from . |

Table 2 : Computational Validation Metrics for Target Binding

| Metric | Docking (AutoDock Vina) | MD Simulation (GROMACS) |

|---|---|---|

| Binding Affinity | −7.8 kcal/mol | −7.5 kcal/mol |

| RMSD (Å) | N/A | 1.9 |

| Key Interactions | His-222, Asp-282 | Stable H-bond network |

| Data derived from . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。